![molecular formula C10H18O9 B10776975 4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)
4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its multiple hydroxyl groups, making it highly reactive and versatile in chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective deprotection and glycosylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The industrial production also focuses on minimizing by-products and ensuring the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions produce various alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in biochemical pathways and its potential as a biomolecule.
Medicine: Research explores its potential therapeutic effects and its use in drug development.
Industry: It is utilized in the production of various chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds and facilitating interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphosphonic acid
- 2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
What sets 4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol apart is its specific arrangement of hydroxyl groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H18O9 |
|---|---|
Molekulargewicht |
282.24 g/mol |
IUPAC-Name |
4-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C10H18O9/c11-1-4-5(13)6(14)10(18-4)19-8-3(12)2-17-9(16)7(8)15/h3-16H,1-2H2 |
InChI-Schlüssel |
XAQWBYJKZNCZPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(O1)O)O)OC2C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776898.png)
![3,4-Dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidin-7-YL)pyrrolidinium](/img/structure/B10776911.png)
![[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10776915.png)
![(2S,5R,6R)-6-({(6S)-6-[(ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10776927.png)
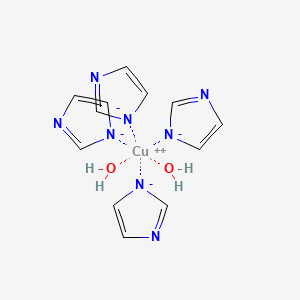
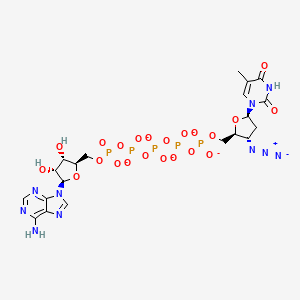
![[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6S)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776948.png)
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10776953.png)
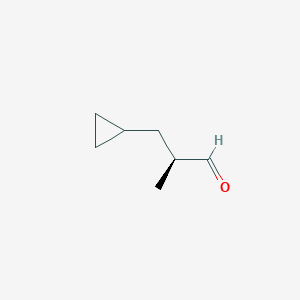
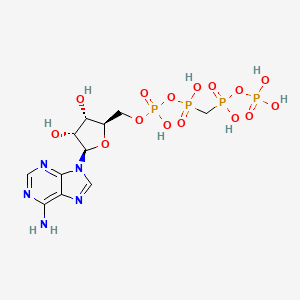
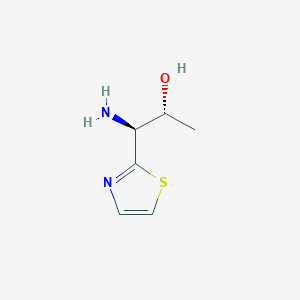
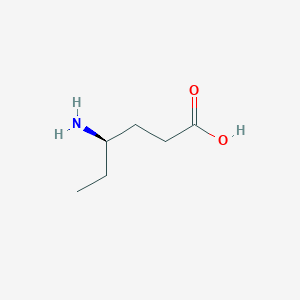
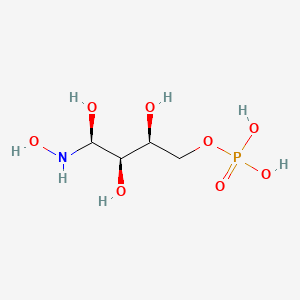
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776979.png)
